4-(1,2,3-Thiadiazol-4-yl)benzoylchlorid

Übersicht

Beschreibung

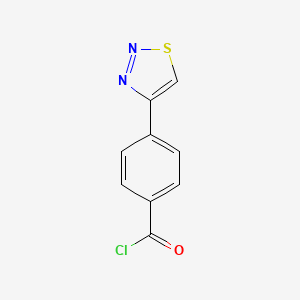

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a chemical compound with the molecular formula C9H5ClN2OS and a molecular weight of 224.67 g/mol . This compound is characterized by the presence of a thiadiazole ring attached to a benzoyl chloride group, making it a versatile intermediate in organic synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride can be synthesized through various methods involving the acylation of thiadiazole derivatives. The compound is characterized by its reactive benzoyl chloride group, which can participate in further chemical modifications to yield diverse derivatives with enhanced biological activity.

Biological Activities

The biological properties of 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride derivatives have been extensively studied. These compounds exhibit a range of pharmacological activities:

- Antimicrobial Activity : Thiadiazole derivatives have shown significant antibacterial and antifungal properties. For instance, studies indicate that certain derivatives possess moderate antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal activity against Candida albicans .

- Anti-inflammatory Effects : Some derivatives have been identified as potential COX-2 inhibitors, demonstrating anti-inflammatory properties that could be beneficial in treating conditions like arthritis .

- Anticancer Potential : Research has highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives, suggesting their potential as anticancer agents. Specific studies have reported their effectiveness against various cancer cell lines .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of several 1,3,4-thiadiazole derivatives synthesized from 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride. The results indicated that compounds with specific substitutions on the thiadiazole ring exhibited enhanced activity against Bacillus anthracis and Bacillus cereus, while showing limited effectiveness against Escherichia coli .

Case Study 2: Anti-inflammatory Activity

A series of compounds derived from 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride were tested for their ability to inhibit COX enzymes. One compound demonstrated a selective inhibition profile with an IC50 value significantly lower than conventional anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivatives Tested | Key Findings |

|---|---|---|

| Antibacterial | Thiadiazole derivatives | Moderate activity against Gram-positive and Gram-negative bacteria |

| Antifungal | Thiadiazole derivatives | Effective against Candida albicans |

| Anti-inflammatory | COX-2 inhibitors | Selective inhibition with lower ulcerogenic effects compared to standard drugs |

| Anticancer | Cytotoxic derivatives | Significant cytotoxicity against various cancer cell lines |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride typically involves the reaction of 4-(1,2,3-thiadiazol-4-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the benzoic acid derivative is converted to the corresponding benzoyl chloride .

Industrial Production Methods

While specific industrial production methods for 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming amides, esters, and other derivatives.

Coupling Reactions: The thiadiazole ring can engage in coupling reactions with other aromatic compounds, leading to the formation of complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

Coupling Reactions: Reagents such as palladium catalysts and ligands are used under inert atmosphere conditions to facilitate the coupling process.

Major Products

Amides and Esters: Formed through nucleophilic substitution reactions.

Heterocyclic Compounds: Resulting from coupling reactions involving the thiadiazole ring.

Wirkmechanismus

The mechanism of action of 4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is largely dependent on its chemical reactivity. The benzoyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various biological targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(1,2,3-Thiadiazol-4-YL)benzoic acid

- 4-(1,2,3-Thiadiazol-4-YL)benzamide

- 4-(1,2,3-Thiadiazol-4-YL)benzyl alcohol

Uniqueness

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is unique due to its combination of a reactive benzoyl chloride group and a thiadiazole ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Biologische Aktivität

4-(1,2,3-Thiadiazol-4-YL)benzoyl chloride is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings and data.

Chemical Structure and Synthesis

The compound 4-(1,2,3-thiadiazol-4-yl)benzoyl chloride is characterized by the presence of a thiadiazole ring attached to a benzoyl group. This structural configuration is significant as it influences the compound's interaction with biological targets. The synthesis typically involves the reaction of thiadiazole derivatives with benzoyl chloride under controlled conditions to yield the desired product.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, a study assessed various 1,3,4-thiadiazole derivatives against multiple microorganisms, including Candida albicans, Escherichia coli, and Klebsiella pneumoniae. The findings indicated that certain derivatives showed significant bacteriostatic effects and were effective in inhibiting biofilm formation in K. pneumoniae .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| C1 | Klebsiella pneumoniae | Biofilm inhibition | Not specified |

| C2 | Escherichia coli | Efflux pump inhibition | Not specified |

| C3 | Candida albicans | Bacteriostatic | Not specified |

Anticancer Activity

The anticancer potential of 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride has been explored through various studies. One notable investigation focused on its activity against Bcl-2-expressing human cancer cell lines. The results revealed that certain derivatives exhibited selective sub-micromolar IC50 values, indicating strong growth-inhibitory effects .

Case Study: Bcl-2 Inhibition

A series of fused triazolothiadiazoles were synthesized and evaluated for their ability to inhibit Bcl-2. Compound 5k , for example, demonstrated an IC50 value significantly lower than that of gossypol, a known Bcl-2 inhibitor. This suggests that modifications in the thiadiazole structure can enhance anticancer efficacy .

Anticonvulsant Activity

Thiadiazole derivatives have also shown promise as anticonvulsant agents. A study evaluated several compounds for their effectiveness in preventing seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The results indicated that many synthesized thiadiazoles provided substantial protection against MES seizures .

Table 2: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Seizure Model | Protection Level |

|---|---|---|

| Compound A | MES | Significant protection |

| Compound B | PTZ | Moderate protection |

The biological activities of 4-(1,2,3-thiadiazol-4-YL)benzoyl chloride can be attributed to its ability to interact with specific biological targets. For instance:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Activity : Its mechanism may involve the induction of apoptosis in cancer cells through inhibition of anti-apoptotic proteins like Bcl-2.

- Anticonvulsant Activity : The modulation of neurotransmitter systems or ion channels may play a crucial role in its anticonvulsant effects.

Eigenschaften

IUPAC Name |

4-(thiadiazol-4-yl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-9(13)7-3-1-6(2-4-7)8-5-14-12-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZWMNJQWMQKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380090 | |

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465513-98-8 | |

| Record name | 4-(1,2,3-THIADIAZOL-4-YL)BENZOYL CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.